5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one
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Overview
Description
5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromobenzyl group attached to a thioether linkage, which is further connected to a triazolone ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 4-bromobenzyl chloride with 4-methyl-3-thiosemicarbazide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to reflux.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, room temperature to reflux.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:
Medicinal Chemistry: This compound has shown potential as an antifungal agent due to its ability to inhibit fungal growth.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study various biochemical pathways and interactions, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. The compound binds to the enzyme lanosterol 14α-demethylase, thereby disrupting the synthesis of ergosterol and compromising the integrity of the fungal cell membrane .
Comparison with Similar Compounds
Similar Compounds
- **5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
- **5-(Benzylthio)-1,3,4-thiadiazol-2-amine derivatives
- **5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine
Uniqueness
Compared to similar compounds, 5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one stands out due to its specific substitution pattern and the presence of the triazolone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10BrN3OS |
---|---|
Molecular Weight |
300.18 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C10H10BrN3OS/c1-14-9(15)12-13-10(14)16-6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,15) |
InChI Key |
SEPNJAWTTPOCOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NN=C1SCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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